molecular formula C13H10BClFNO3 B15288290 3-(3-Chlorophenylcarbamoyl)-4-fluorobenzeneboronic acid

3-(3-Chlorophenylcarbamoyl)-4-fluorobenzeneboronic acid

Cat. No.: B15288290
M. Wt: 293.49 g/mol
InChI Key: QIBYAGMQWZOXEJ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenylcarbamoyl)-4-fluorobenzeneboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenylcarbamoyl)-4-fluorobenzeneboronic acid typically involves the reaction of 3-chlorophenyl isocyanate with 4-fluorobenzeneboronic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenylcarbamoyl)-4-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Chlorophenylcarbamoyl)-4-fluorobenzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenylcarbamoyl)-4-fluorobenzeneboronic acid primarily involves its role as a boronic acid derivative. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved in these reactions are well-studied and involve the formation of palladium-boron complexes .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 3-Chlorophenylboronic acid

Uniqueness

3-(3-Chlorophenylcarbamoyl)-4-fluorobenzeneboronic acid is unique due to the presence of both a carbamoyl group and a fluorine atom on the aromatic ring. This combination of functional groups imparts distinct reactivity and properties compared to other boronic acids.

Properties

Molecular Formula

C13H10BClFNO3

Molecular Weight

293.49 g/mol

IUPAC Name

[3-[(3-chlorophenyl)carbamoyl]-4-fluorophenyl]boronic acid

InChI

InChI=1S/C13H10BClFNO3/c15-9-2-1-3-10(7-9)17-13(18)11-6-8(14(19)20)4-5-12(11)16/h1-7,19-20H,(H,17,18)

InChI Key

QIBYAGMQWZOXEJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NC2=CC(=CC=C2)Cl)(O)O

Origin of Product

United States

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